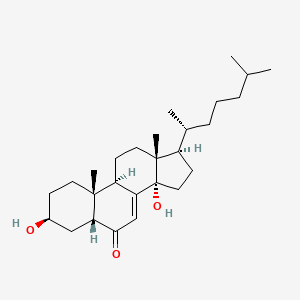
2,22,25-Trideoxyecdysone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,22,25-trideoxyecdysone is a 3beta-hydroxy steroid that is 5beta-cholestane containing a double bond between positions 7 and 8, and substituted by an oxo group at position 6 and by hydroxy groups at the 3beta and 14alpha positions. It is a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It derives from a hydride of a 5beta-cholestane.
Aplicaciones Científicas De Investigación
Biosynthesis in Various Organisms
Ecdysone Biosynthesis in Insects and Crustaceans : 2,22,25-Trideoxyecdysone has been used to study the biosynthesis of ecdysone in various organisms. For instance, in the embryonic and larval tissues of Locusta migratoria, this compound is converted to ecdysone, indicating its role in ecdysone biosynthesis (Meister et al., 1985)(Meister et al., 1985). Similarly, studies on the Y-organs of Carcinus maenas revealed that 2,22,25-Trideoxyecdysone can be metabolized into ecdysone and 25-deoxyecdysone (Lachaise et al., 1986)(Lachaise et al., 1986).
Biotransformations in Plant Tissues : In plant tissues like Polypodium vulgare, 2,22,25-Trideoxyecdysone undergoes biotransformations, shedding light on ecdysteroid biosynthesis in plants. The transformation of this compound in plant calli and prothalli has led to reevaluations of previous assumptions about plant ecdysteroid biosynthesis (Reixach et al., 1999)(Reixach et al., 1999).
Role in Ovary Ecdysone Biosynthesis : The follicle cells and oocytes of Locusta migratoria utilize 2,22,25-Trideoxyecdysone for ecdysone biosynthesis and esterification during vitellogenesis (Kappler et al., 1986)(Kappler et al., 1986).
Enzymatic Characterization
Study of Hydroxylase Enzymes : Research involving 2,22,25-Trideoxyecdysone has been pivotal in characterizing hydroxylase enzymes in ecdysteroid biosynthesis. For example, in the prothoracic glands of Locusta migratoria, different hydroxylase enzymes involved in ecdysone biosynthesis have been characterized using 2,22,25-Trideoxyecdysone and other precursors (Kappler et al., 1988)(Kappler et al., 1988).
Hydroxylation Studies in Arthropods : The hydroxylation of 2,22,25-Trideoxyecdysone in various tissues of arthropods like insects and crustaceans has provided insights into the metabolic pathways and enzymatic processes involved in ecdysteroid synthesis (Meister et al., 1987)(Meister et al., 1987).
Investigation of Metabolic Pathways : The metabolism of 2,22,25-Trideoxyecdysone in different organisms like the silkworm Bombyx mori offers valuable information on the metabolic pathways and differences in ecdysteroid metabolism between various stages of development (Sonobe et al., 1999)(Sonobe et al., 1999).
Propiedades
Nombre del producto |
2,22,25-Trideoxyecdysone |
|---|---|
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(3S,5R,9R,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)20-11-14-27(30)22-16-24(29)23-15-19(28)9-12-25(23,4)21(22)10-13-26(20,27)5/h16-21,23,28,30H,6-15H2,1-5H3/t18-,19+,20-,21+,23+,25-,26-,27-/m1/s1 |
Clave InChI |
FADCOUQPHXGWQS-ZCDXYYCTSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O |
Sinónimos |
2,22,25-trideoxyecdysone 3 beta,14 alpha-dihydroxy-5 beta-cholest-7-en-6-one 5 beta-ketodiol (ecdysone) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



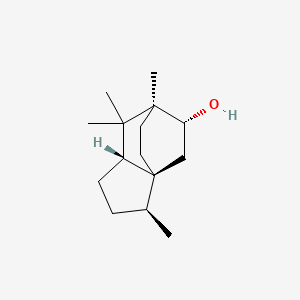
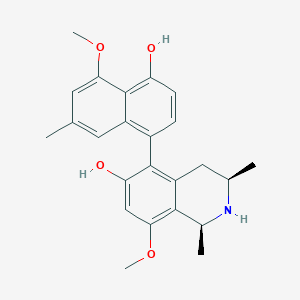
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
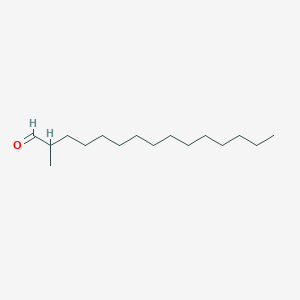

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)

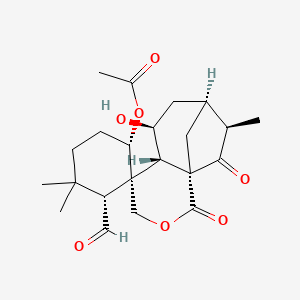
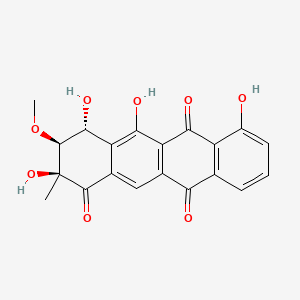
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)



